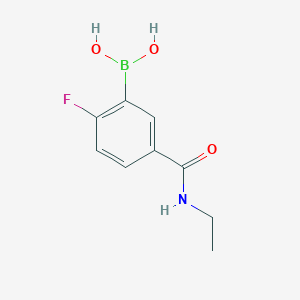

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

説明

X-ray Diffraction Studies of Boronic Acid Functionality

X-ray crystallographic analysis of boronic acid-containing compounds reveals characteristic structural features that are relevant to understanding this compound. Studies of related phenylboronic acid derivatives demonstrate that the boronic acid group typically adopts either syn-anti or anti-anti conformations depending on the surrounding chemical environment and intermolecular interactions. The boronic acid functionality in crystalline structures frequently exhibits extensive hydrogen bonding networks, with the hydroxyl groups serving as both hydrogen bond donors and acceptors.

Crystal structure determinations of similar substituted phenylboronic acids show that the boronic acid group tends to be nearly coplanar with the aromatic ring system, typically making dihedral angles of less than 10 degrees. This planarity facilitates conjugation between the boron p-orbital and the aromatic pi-system, contributing to the overall electronic structure. The B-O bond lengths in phenylboronic acids typically range from 1.35 to 1.38 Angstroms, while O-H bond lengths in the hydroxyl groups measure approximately 0.95 to 1.00 Angstroms.

Intermolecular hydrogen bonding patterns in phenylboronic acid crystals commonly involve the formation of centrosymmetric dimers through pairs of O-H···O interactions. These dimeric units often assemble into extended networks through additional hydrogen bonding with substituent groups, particularly when amide or ester functionalities are present. The fluorine substitution in this compound may participate in weak C-H···F interactions or influence the overall packing arrangement through electronic effects.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F, ¹¹B)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity within this compound. Proton nuclear magnetic resonance spectra of fluorophenylboronic acids typically display characteristic patterns that reflect the aromatic substitution and functional group presence. The aromatic protons appear in the region between 7.0 and 8.5 parts per million, with coupling patterns influenced by the fluorine substitution through both direct and long-range coupling effects.

The ethylcarbamoyl group contributes distinctive signals in the aliphatic region, with the ethyl chain typically appearing as a triplet-quartet pattern characteristic of ethyl groups. The amide proton usually resonates between 5.0 and 7.0 parts per million, depending on hydrogen bonding and conformational effects. The boronic acid hydroxyl protons often appear as a broad signal around 6.0 to 8.0 parts per million, which may be exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic chemical shifts for different functional groups. The carbonyl carbon of the ethylcarbamoyl group typically resonates around 165-175 parts per million, while aromatic carbons appear between 110 and 160 parts per million. The carbon directly bonded to boron often shows characteristic broadening due to quadrupolar relaxation effects from the boron nucleus.

Fluorine-19 nuclear magnetic resonance provides specific information about the fluorine environment, typically appearing as a single resonance around -110 to -130 parts per million for ortho-fluorinated phenylboronic acids. The fluorine signal may show coupling to adjacent aromatic protons and can serve as a sensitive probe for conformational changes and intermolecular interactions.

Boron-11 nuclear magnetic resonance spectroscopy directly probes the boron environment, with phenylboronic acids typically showing signals between 20 and 35 parts per million. The boron chemical shift is sensitive to coordination state, with three-coordinate boron appearing upfield relative to four-coordinate species. The signal may be broadened due to quadrupolar effects but provides valuable information about the electronic state of the boron center.

Infrared and Raman Vibrational Mode Analysis

Vibrational spectroscopy provides detailed information about the molecular dynamics and functional group characteristics of this compound. Infrared and Raman spectroscopic studies of related fluorophenylboronic acids reveal characteristic vibrational modes that can be assigned to specific functional groups and molecular motions. The boronic acid functionality exhibits distinctive stretching vibrations, with B-O stretches typically appearing around 1300-1400 wavenumbers and O-H stretches of the hydroxyl groups appearing between 3200-3600 wavenumbers.

The ethylcarbamoyl group contributes several characteristic vibrational modes, including the carbonyl stretch around 1640-1680 wavenumbers, which is typically one of the most intense features in the infrared spectrum. The N-H stretch of the amide group appears around 3200-3400 wavenumbers, often overlapping with the boronic acid O-H stretches. The C-N stretch of the amide bond typically appears around 1400-1500 wavenumbers.

Aromatic vibrations are well-characterized in phenylboronic acid derivatives, with C-C stretching modes appearing between 1400-1600 wavenumbers and C-H stretching vibrations around 3000-3100 wavenumbers. The fluorine substitution influences the vibrational pattern through mass effects and electronic perturbations, often causing shifts in ring vibrations and introducing new C-F stretching modes around 1000-1300 wavenumbers.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200-3600 | Hydroxyl stretching |

| N-H Stretch (Amide) | 3200-3400 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |

| C=O Stretch (Amide) | 1640-1680 | Carbonyl stretching |

| C-C Stretch (Aromatic) | 1400-1600 | Ring stretching |

| B-O Stretch | 1300-1400 | Boron-oxygen stretching |

| C-F Stretch | 1000-1300 | Carbon-fluorine stretching |

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be infrared-inactive or weak. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra, providing additional structural confirmation. The combination of infrared and Raman data allows for comprehensive vibrational assignment and structural characterization of the molecule.

特性

IUPAC Name |

[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQODUQVWPKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660185 | |

| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-45-9 | |

| Record name | B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Lithiation and Borylation Route

A common approach involves directed lithiation of a suitably substituted aryl halide followed by quenching with a boron reagent:

- Step 1: Starting from 5-(ethylcarbamoyl)-2-fluorobromobenzene, treatment with a strong base such as n-butyllithium at low temperature (-70 °C) under an inert atmosphere (nitrogen or argon) generates the aryllithium intermediate.

- Step 2: The aryllithium species is then reacted with triisopropyl borate at the same low temperature to form the boronate ester intermediate.

- Step 3: Acidic work-up (e.g., with dilute hydrochloric acid) hydrolyzes the boronate ester to yield the boronic acid.

This method leverages the high regioselectivity of lithiation ortho to the fluorine substituent and the stability of the ethylcarbamoyl group under these conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | n-Butyllithium, THF, -70 °C, N2 | Formation of aryllithium intermediate |

| 2 | Triisopropyl borate, -70 °C | Borylation step |

| 3 | Dilute HCl, room temperature | Hydrolysis to boronic acid |

Yield for similar fluorophenylboronic acids via this method is reported up to 85%.

Palladium-Catalyzed Suzuki Cross-Coupling Approach

Another approach involves Suzuki coupling of a halogenated aromatic amide with a boronic acid or boronate ester precursor:

- Step 1: The halogenated aromatic compound (e.g., 5-(ethylcarbamoyl)-2-fluorobromobenzene) is reacted with a boronic acid pinacol ester or boronic acid in the presence of a palladium catalyst such as PdCl2(dppf) or tetrakis(triphenylphosphine)palladium(0).

- Step 2: The reaction is carried out in a mixed solvent system (e.g., dioxane/water or isopropanol/water) with a base such as potassium carbonate or sodium bicarbonate.

- Step 3: The mixture is heated at moderate temperatures (60–90 °C) under nitrogen atmosphere for 12–24 hours.

- Step 4: After completion, the reaction mixture is worked up by extraction and purified by silica gel chromatography.

This method is advantageous for coupling pre-formed boronic acid derivatives and allows for mild conditions compatible with sensitive functional groups.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 5-(Ethylcarbamoyl)-2-fluorobromobenzene, boronic acid ester | Pd catalyst (2–5 mol%), base (K2CO3) |

| 2 | Solvent: dioxane/water or isopropanol/water | Reaction temperature: 60–90 °C |

| 3 | Nitrogen atmosphere, 12–24 h | Stirring and inert atmosphere required |

| 4 | Work-up: extraction, chromatography | Purification to isolate boronic acid |

A related example with a fluorinated carbamoyl-substituted phenylboronic acid showed successful synthesis using tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate in isopropanol/water at 90 °C for 18 hours.

Microwave-Assisted Palladium-Catalyzed Synthesis

Microwave irradiation has been applied to accelerate palladium-catalyzed borylation reactions:

- A mixture of the aryl halide, base (e.g., sodium bicarbonate), and palladium catalyst (e.g., dichlorobis(tricyclohexylphosphine)palladium(II)) is heated in a microwave reactor at 140 °C for 15 minutes.

- The reaction mixture is filtered, concentrated, and purified by preparative reverse-phase HPLC.

- This method provides rapid synthesis with high purity.

This approach was demonstrated for a related ethylcarbamoyl-fluorophenylboronic acid derivative, indicating its utility for efficient preparation.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography or preparative HPLC.

- Final products are often recrystallized from polar solvents such as acetonitrile/water mixtures.

- Characterization includes melting point determination (typically around 141–143 °C), NMR spectroscopy (1H, 13C), and mass spectrometry to confirm molecular weight and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The lithiation method requires strict temperature control and anhydrous conditions to avoid side reactions.

- Suzuki coupling methods benefit from the choice of catalyst and base; PdCl2(dppf) and potassium carbonate are common.

- Microwave-assisted synthesis reduces reaction times significantly while maintaining product quality.

- The fluorine substituent influences lithiation regioselectivity and must be considered in synthetic planning.

- Purification steps are critical due to the sensitivity of boronic acids to protodeboronation and oxidation.

化学反応の分析

Types of Reactions

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form carbon-nitrogen or carbon-oxygen bonds, respectively, using a copper catalyst.

Common Reagents and Conditions

Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

Copper catalysts: (e.g., Cu(OAc)2) for Chan-Lam coupling.

Oxidizing agents: (e.g., H2O2) for oxidation reactions.

Major Products Formed

Biaryl compounds: from Suzuki-Miyaura coupling.

Aminophenyl or alkoxyphenyl derivatives: from Chan-Lam coupling.

Phenols: from oxidation reactions.

科学的研究の応用

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in various applications often involves its ability to form reversible covalent bonds with target molecules. For example, in enzyme inhibition, the boronic acid group can interact with the active site of the enzyme, forming a stable complex that inhibits its activity. This interaction is facilitated by the Lewis acidic nature of the boron atom, which can coordinate with nucleophilic groups in the enzyme’s active site .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Differences in Properties and Reactivity

- Polarity and Solubility : The ethylcarbamoyl group offers intermediate polarity compared to the hydrophobic tert-butyl and benzyl derivatives. This impacts solubility in aqueous vs. organic solvents .

- Synthetic Accessibility : The ethylcarbamoyl derivative is synthesized via coupling reactions similar to those in and , while nitro/chloro-substituted analogs require additional steps for introducing electron-withdrawing groups .

- Biological Activity: Anticancer Potential: Boronic acids with carbamoyl substituents exhibit varied anticancer activity. The ethylcarbamoyl derivative’s moderate polarity may enhance cell permeability compared to bulkier analogs . Enzyme Inhibition: Compounds like this compound may inhibit serine proteases or penicillin-binding proteins (PBPs), as seen in studies on aliphatic boronic acids .

生物活性

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14B F N O2

- CAS Number : 874289-45-9

- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)FB(O)O

The compound features a boronic acid functional group attached to a phenyl ring with an ethylcarbamoyl substituent and a fluorine atom. The presence of the boron atom enhances its reactivity, making it suitable for various chemical reactions including Suzuki-Miyaura cross-coupling.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with target enzymes. The boronic acid moiety can interact with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial for the development of enzyme inhibitors, particularly protease inhibitors, which are valuable in therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound can act as a potent inhibitor for various enzymes. Its mechanism typically involves:

- Formation of stable complexes : The boronic acid group forms covalent bonds with serine or cysteine residues in the active sites of target enzymes.

- Impact on enzymatic pathways : By inhibiting specific enzymes, this compound can modulate biochemical pathways, potentially leading to therapeutic effects.

2. Antimicrobial Activity

Studies have demonstrated that boronic acids exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacteria and fungi. The presence of fluorine in the structure may enhance lipophilicity and improve bioavailability, contributing to its antimicrobial efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 8 µg/mL |

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of serine proteases by this compound revealed significant inhibition rates compared to control compounds. The study utilized kinetic assays to determine the IC50 values, demonstrating its potential as a therapeutic agent in diseases where serine proteases play a critical role.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Candida albicans and Aspergillus niger confirmed that this compound exhibits moderate antimicrobial activity. The compound was found to be more effective than some established antifungal agents, suggesting its potential as a new candidate for antifungal therapy.

Q & A

Q. What are the recommended synthetic routes for (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

Borylation : Introduce the boronic acid group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron .

Ethylcarbamoyl Substitution : React the intermediate with ethyl isocyanate under anhydrous conditions to install the ethylcarbamoyl group .

Fluorination : Achieved via electrophilic fluorination or halogen exchange, requiring precise temperature control (-20°C to 0°C) to minimize side reactions .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 1-5 mol% Pd | Higher loading → faster kinetics but increased impurities |

| Solvent | THF or DMF | Polar aprotic solvents enhance solubility of intermediates |

| Temperature | 60-80°C for borylation | Excessive heat → boroxine formation |

- Data Contradiction Note : Conflicting reports on fluorination efficiency (e.g., 60% vs. 85% yields) may stem from residual moisture or competing side reactions; use anhydrous conditions and in situ monitoring (TLC/HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and detect residual solvents. For example, the ethylcarbamoyl group shows a triplet at δ 1.2 ppm (CH₃) and a quartet at δ 3.3 ppm (CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: 240.0892). Discrepancies >5 ppm indicate impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>95%). Boronic acids often require acidic mobile phases (0.1% TFA) to prevent column adsorption .

- Challenge : Boronic acids form boroxines upon dehydration. Use Karl Fischer titration to confirm moisture content (<0.1%) and store at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with aryl chlorides) may arise from:

- Electronic Effects : The electron-withdrawing ethylcarbamoyl group reduces boronic acid nucleophilicity. Use stronger bases (e.g., Cs₂CO₃) or microwave-assisted heating to activate the catalyst .

- Steric Hindrance : The 2-fluoro substituent creates steric bulk. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance Pd coordination .

- Table: Ligand Screening Results :

| Ligand | Yield (%) | Purity (%) |

|---|---|---|

| SPhos | 78 | 92 |

| XPhos | 65 | 88 |

| PPh₃ | 42 | 79 |

Q. What strategies optimize the stability of this compound in aqueous or protic environments during biological assays?

- Methodological Answer : Boronic acids hydrolyze in water to form borate esters. Mitigation strategies include:

- pH Control : Maintain pH 7.4–8.0 to balance hydrolysis and boronate-diol complex formation .

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to reduce water activity .

- Derivatization : Convert to pinacol ester derivatives for storage; regenerate active form enzymatically in situ .

- Data Insight : Stability half-life in PBS (pH 7.4) is 2.3 hours at 25°C. At pH 5.0 (lysosomal conditions), hydrolysis accelerates (t₁/₂ = 0.8 hours), necessitating real-time monitoring .

Q. How does the ethylcarbamoyl substituent influence the electronic and steric properties of the boronic acid group in this compound?

- Methodological Answer :

- Electronic Effects : The ethylcarbamoyl group (-NHCOC₂H₅) is electron-withdrawing via resonance, reducing boronic acid Lewis acidity (pKa ~8.5 vs. ~9.2 for unsubstituted analogs). This enhances diol-binding selectivity in physiological conditions .

- Steric Effects : Substituent at the 5-position creates minimal steric hindrance for transmetalation in cross-coupling but may block interactions in enzyme active sites. Computational modeling (DFT) predicts a 15° tilt in the boronic acid plane .

- Biological Relevance : The substituent improves proteasome inhibition potency (IC₅₀ = 0.8 μM vs. 2.3 μM for non-carbamoyl analogs) by enhancing hydrogen bonding with catalytic threonine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。